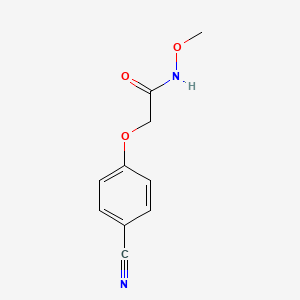
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Vorbereitungsmethoden
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one involves several steps. One common synthetic route includes the reaction of 2-isopropoxyethan-1-one with 1-(2-hydroxyethyl)piperazine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the hydroxyethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as halides or amines. These reactions usually require the presence of a base and a suitable solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential therapeutic benefits.
Biology: In biological research, the compound is used to study the effects of piperazine derivatives on cellular processes. It can serve as a model compound for investigating the interactions between piperazine-based drugs and biological targets.
Medicine: The compound has potential applications in the development of new drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Additionally, the compound’s hydroxyethyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-isopropoxyethan-1-one can be compared with other similar piperazine derivatives, such as:
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): HEPES is a widely used biological buffer with applications in cell culture and biochemical research. Unlike this compound, HEPES is primarily used for its buffering capacity rather than its reactivity.
1,4-Bis(2-hydroxyethyl)piperazine: This compound is used in the synthesis of various pharmaceuticals and as a corrosion inhibitor. It shares the hydroxyethyl group with this compound but lacks the isopropoxy group, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-propan-2-yloxyethanone |
InChI |
InChI=1S/C11H22N2O3/c1-10(2)16-9-11(15)13-5-3-12(4-6-13)7-8-14/h10,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
BFMPJRLUAPCXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(=O)N1CCN(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



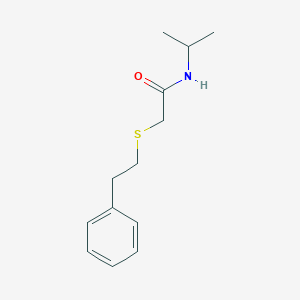


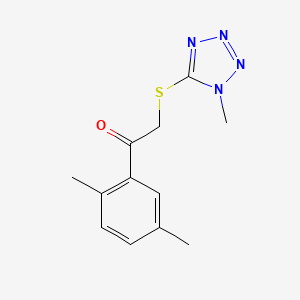
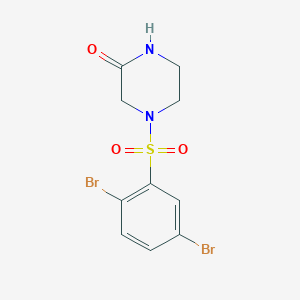
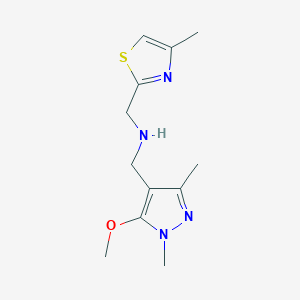
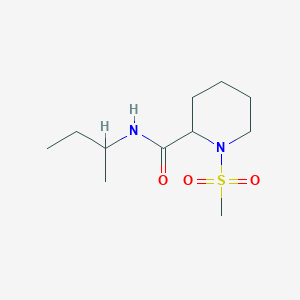
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)


